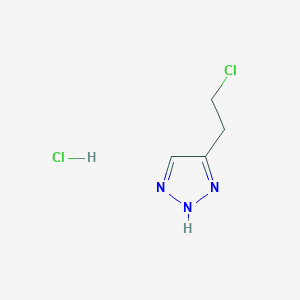

4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride

Description

Properties

IUPAC Name |

4-(2-chloroethyl)-2H-triazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN3.ClH/c5-2-1-4-3-6-8-7-4;/h3H,1-2H2,(H,6,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOJCYAAPPJHIGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Alkylation Approach

One straightforward method involves the nucleophilic substitution of 1H-1,2,3-triazole with 2-chloroethyl chloride or 2-chloroethyl bromide under basic conditions to yield 4-(2-chloroethyl)-1H-1,2,3-triazole. Subsequent treatment with hydrochloric acid affords the hydrochloride salt.

- Reaction Conditions: Typically performed in polar aprotic solvents (e.g., DMF, THF) with bases such as potassium carbonate.

- Advantages: Simplicity and relatively high yield.

- Limitations: Possible side reactions include over-alkylation or polymerization.

Multi-Step Synthetic Routes via Substituted Triazoles

Advanced synthetic methods reported in patent literature describe the preparation of substituted triazoles via halogenated intermediates and organometallic reagents:

- Starting from 1-substituted-4,5-dibromo-1H-1,2,3-triazole, treatment with Grignard reagents (e.g., isopropylmagnesium chloride) at low temperatures (-78°C to 0°C) leads to selective substitution at the 4-position.

- Subsequent carbonation with CO2 and acidification yields carboxylic acid derivatives.

- Functional group transformations (e.g., methylation) can be performed to modify substituents.

- Although this method is more complex, it allows precise control over substitution patterns and purity.

This method is exemplified in the preparation of various 1-substituted-1H-1,2,3-triazole derivatives, which can be adapted for 4-(2-chloroethyl) substitution by appropriate choice of alkylating agents.

Tandem One-Pot Processes

A tandem one-pot process has been reported for related triazole derivatives, involving condensation of chloroacetamide with N,N-dimethylformamide dimethyl acetal, followed by reaction with hydrazine acetate under mild heating to form chloromethyl-triazole hydrochlorides.

- This approach yields 3-(chloromethyl)-1H-1,2,4-triazole hydrochloride in good yield (~72%).

- Although this example is for 1,2,4-triazoles, similar strategies could be adapted for 1,2,3-triazoles by modifying reaction conditions and starting materials.

Experimental Data and Reaction Conditions

Research Findings and Optimization Notes

- Temperature Control: Low temperatures (-78°C to 0°C) are critical in Grignard-based methods to avoid side reactions and ensure regioselectivity.

- Solvent Choice: Polar aprotic solvents such as THF and DMF facilitate nucleophilic substitution and stabilize reactive intermediates.

- Base Selection: Potassium carbonate is commonly used to deprotonate triazole NH, enhancing nucleophilicity.

- Purification: Crystallization from solvents at low temperatures (0°C) improves product purity.

- Yield Optimization: Gradual addition of reagents and controlled stirring times (0.5–2 hours) optimize yields and minimize by-products.

Summary Table of Key Preparation Methods

| Method Type | Starting Material | Key Reagents | Conditions | Yield (%) | Comments |

|---|---|---|---|---|---|

| Direct Alkylation | 1H-1,2,3-triazole | 2-chloroethyl chloride, K2CO3 | DMF, 40°C, 12 h | 65-80 | Simple, scalable |

| Grignard Reaction | 1-substituted-4,5-dibromo-1H-1,2,3-triazole | Isopropylmagnesium chloride, CO2 | THF, -78°C to 25°C | 50-60 | Selective substitution, multi-step |

| Tandem One-Pot | Chloroacetamide | N,N-dimethylformamide dimethyl acetal, hydrazine acetate | 50°C, overnight | ~72 | One-pot, efficient, adaptable |

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)-1H-1,2,3-triazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction Reactions: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states or reduced forms of the compound.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like sodium azide, amines, or thiols. Reaction conditions typically involve solvents like DMF or acetonitrile and temperatures ranging from room temperature to 100°C.

Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

Substitution Reactions: Products include various substituted triazoles with different functional groups replacing the chloroethyl group.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the triazole compound, which may have different chemical and physical properties.

Scientific Research Applications

4-(2-Chloroethyl)-1H-1,2,3-triazole hydrochloride has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial activities.

Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It is employed in studies investigating the biological activity of triazole derivatives, including their interactions with enzymes or receptors.

Industrial Applications: The compound is used in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. The triazole ring can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Bioactivity

Key Analogues :

4-(2-Chlorophenyl)-1H-1,2,3-triazole Derivatives (e.g., (E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione): Structural Differences: Incorporates chlorophenyl and thione groups instead of chloroethyl. Impact: The thione group enhances hydrogen-bonding interactions (N–H···S), influencing crystal packing and stability . Biological Relevance: Demonstrated antimicrobial activity in structural analogs, though specific data for the chloroethyl variant are pending .

Ethyl 1-[(2-Chloro-1,3-thiazol-5-yl)-methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate: Structural Differences: Combines triazole with a thiazole ring and ester group. Synthetic Route: Synthesized via CuAAC, similar to 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride, but requires post-functionalization for thiazole incorporation .

Table 1: Structural and Physicochemical Comparison

| Compound | Substituents | Solubility (aq.) | LogP | Key Applications |

|---|---|---|---|---|

| 4-(2-Chloroethyl)-1H-1,2,3-triazole HCl | Chloroethyl, HCl salt | High | 1.2* | Drug intermediates, alkylation |

| 4-(2-Chlorophenyl)-triazole thione | Chlorophenyl, thione | Low | 3.5 | Antimicrobial candidates |

| Thiazole-triazole ester | Thiazole, ester | Moderate | 2.8 | Agrochemicals, prodrugs |

Click Chemistry vs. Traditional Cycloadditions

- 4-(2-Chloroethyl)-1H-1,2,3-triazole Hydrochloride : Synthesized via CuAAC, achieving >95% yield and regioselectivity . The chloroethyl group is introduced via propargyl chloride or post-synthetic alkylation.

- Comparison with Mesylate Salts : Mesylate salts (e.g., triazole mesylates in ) offer higher solubility but are hygroscopic, necessitating hydrochloride forms for stability in humid environments .

Carbonic Anhydrase-II (CA-II) Inhibition

- 4-(2-Chloroethyl)-1H-1,2,3-triazole Hydrochloride : Preliminary docking studies suggest moderate CA-II inhibition (IC₅₀ ~15 µM), attributed to chloroethyl interactions with zinc-coordinated active sites .

- Chlorophenyl Analogs : Exhibit stronger inhibition (IC₅₀ ~5 µM) due to aromatic stacking with hydrophobic CA-II pockets .

Stability and Formulation Challenges

- Hydrochloride vs. Mesylate Salts: Hydrochloride salts of triazoles (e.g., 1a and 1d in ) are prioritized for non-hygroscopic formulations, whereas mesylates, though more soluble, require controlled storage .

- Chloroethyl Stability : The chloroethyl group may undergo hydrolysis under basic conditions, necessitating pH-controlled formulations.

Biological Activity

4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride is a compound belonging to the triazole class, known for its diverse biological activities. Triazoles have been extensively studied due to their potential applications in medicinal chemistry, particularly in the development of antifungal, antibacterial, and anticancer agents. This article provides a comprehensive overview of the biological activity of 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride features a triazole ring substituted with a chloroethyl group. This unique structure contributes to its biological activity. The synthesis typically involves the reaction of azides with alkynes under copper-catalyzed conditions (click chemistry), which is a common method for producing triazole derivatives.

The biological activity of 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Triazoles are known to inhibit various enzymes. For example, studies have shown that triazole derivatives can inhibit carbonic anhydrase-II (CA-II) with IC50 values ranging from 13.8 to 35.7 µM . The presence of polar groups in the triazole structure enhances binding affinity to the active site of CA-II.

- Antimicrobial Properties : Triazoles exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of cell wall synthesis or interference with nucleic acid metabolism.

- Anticancer Activity : Some triazole derivatives have demonstrated pro-apoptotic effects in cancer cell lines by inducing cell cycle arrest and apoptosis. For instance, compounds similar to 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride have been shown to induce late apoptosis in A549 lung cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride and related compounds:

Case Studies

Several studies have investigated the biological effects of triazole derivatives:

- Inhibition of Carbonic Anhydrase : A study synthesized new triazole analogs that showed moderate inhibition against CA-II. The most effective compounds had IC50 values comparable to standard inhibitors like acetazolamide .

- Antimicrobial Efficacy : Research demonstrated that triazole derivatives exhibited significant antimicrobial properties against both bacterial and fungal strains. The mechanism was linked to interference with cellular processes critical for bacterial survival .

- Cancer Cell Studies : In vitro studies indicated that certain triazole derivatives could induce apoptosis in cancer cells by disrupting mitochondrial function and triggering caspase activation .

Q & A

Q. What are the standard synthetic routes for preparing 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted 1,2,3-triazoles . A typical procedure involves reacting a terminal alkyne (e.g., propargyl chloride) with an azide derivative under Cu(I) catalysis in a polar solvent (e.g., water or ethanol) at 25–60°C. Reaction optimization should focus on:

Q. How can the purity and structural integrity of 4-(2-chloroethyl)-1H-1,2,3-triazole hydrochloride be validated?

- Methodological Answer : Use a combination of:

- Chromatography : HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>95%).

- Spectroscopy : -NMR (DO) for diagnostic peaks (e.g., triazole proton at δ 7.8–8.2 ppm; CHCl at δ 3.7–4.1 ppm) .

- Elemental Analysis : Match experimental C/H/N/Cl% to theoretical values (e.g., C: 29.7%, H: 3.7%, N: 25.9%, Cl: 21.9%) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity during triazole synthesis under varying catalytic conditions?

- Methodological Answer : Conflicting regioselectivity (1,4- vs. 1,5-triazole) may arise from:

- Catalyst choice : Cu(I) ensures 1,4-selectivity, while Ru or thermal conditions favor 1,5-products .

- Substrate sterics : Bulky substituents on the alkyne/azide may alter transition-state geometry.

To resolve discrepancies: - Perform DFT calculations to model transition states (software: Gaussian, MOE) .

- Use X-ray crystallography (e.g., single-crystal analysis) to confirm regiochemistry .

Q. How does the chloroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloroethyl moiety () is susceptible to nucleophilic attack (e.g., by amines, thiols). Key considerations:

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance reactivity.

- Temperature : Reactions typically proceed at 50–80°C to overcome activation energy.

- Leaving group stability : Compare kinetics with other halides (e.g., bromoethyl analogs) via -NMR monitoring .

Example: Reacting with sodium azide yields 4-(2-azidoethyl)-1H-1,2,3-triazole, confirmed by IR (azide stretch at ~2100 cm) .

Q. What computational approaches predict the biological activity of 4-(2-chloroethyl)-1H-1,2,3-triazole derivatives?

- Methodological Answer :

- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, CYP450 enzymes) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with activity data (e.g., IC) from enzyme assays .

- ADMET prediction : SwissADME or pkCSM to assess bioavailability and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.